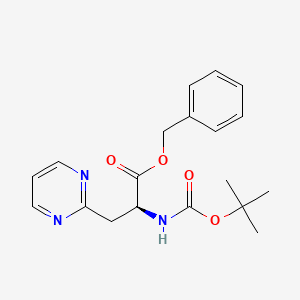

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate

Descripción

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrimidinyl group

Propiedades

Fórmula molecular |

C19H23N3O4 |

|---|---|

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoate |

InChI |

InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-15(12-16-20-10-7-11-21-16)17(23)25-13-14-8-5-4-6-9-14/h4-11,15H,12-13H2,1-3H3,(H,22,24)/t15-/m0/s1 |

Clave InChI |

YCOXUWCGGTZNRY-HNNXBMFYSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Propanoate Backbone: The protected amino acid is then coupled with a benzyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, often using a pyrimidine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyrimidine derivatives with suitable leaving groups in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Aplicaciones Científicas De Investigación

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a drug candidate or a building block in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of (S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The pyrimidinyl group may interact with nucleic acids or proteins, influencing their function.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate: Contains a quinoline ring, offering different electronic properties.

Uniqueness

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate is unique due to the presence of the pyrimidinyl group, which can engage in specific interactions not possible with other aromatic rings. This makes it a valuable compound for targeted applications in medicinal chemistry and drug design .

Actividad Biológica

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate, a compound with the CAS number 125942-79-2, has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 292.34 g/mol

The structure consists of a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a pyrimidine moiety, which contribute to its biological activities.

The biological activity of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymes : Many derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, pyrimidine derivatives have shown promise in inhibiting enzymes like tryptophan hydroxylase (TPH1), which is crucial in serotonin synthesis .

- Anticancer Activity : Some studies suggest that compounds featuring pyrimidine rings can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism typically involves modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of benzyl and pyrimidine have demonstrated significant antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria as well as fungal pathogens .

| Compound | Activity Type | Target Organism | Inhibition (%) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | >95 |

| Compound B | Antifungal | C. albicans | >93 |

Anticancer Studies

In vitro studies have shown that similar compounds exhibit promising anticancer properties across multiple cancer cell lines. Notably, certain derivatives demonstrated significant cytotoxicity against leukemia and breast cancer cell lines while maintaining low toxicity towards normal cells .

| Compound | Cancer Type | IC50 (µM) | Cytotoxicity |

|---|---|---|---|

| Compound C | Leukemia | 10 | Low |

| Compound D | Breast Cancer | 5 | Very Low |

Case Studies

- Case Study on TPH1 Inhibition : A study involving a pyrimidine derivative indicated an IC50 value of 37 nM against TPH1, suggesting strong inhibitory potential. This aligns with the hypothesis that structural modifications can enhance binding affinity to target enzymes .

- Anticancer Efficacy : Compounds structurally related to (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate were evaluated against the NCI 60 cancer cell line panel. Several derivatives exhibited significant growth inhibition across various cancer types, indicating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.